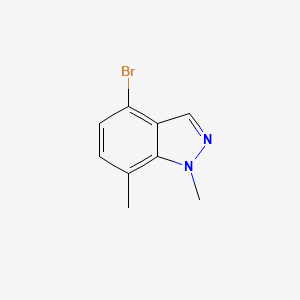

4-Bromo-1,7-dimethyl-1H-indazole

Overview

Description

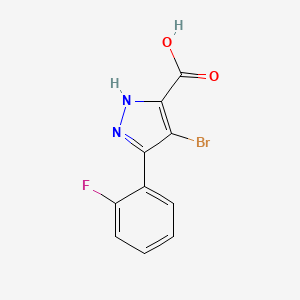

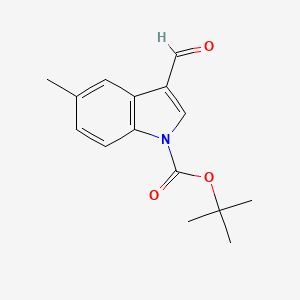

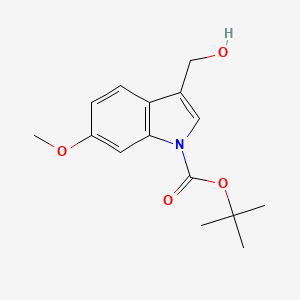

“4-Bromo-1,7-dimethyl-1H-indazole” is a chemical compound with the CAS Number: 1159511-79-1 . It has a molecular weight of 225.09 . This compound is solid in physical form . It is stored at ambient temperature .

Synthesis Analysis

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . This has led to considerable attention in the field of medicinal chemistry . Numerous methods have been developed to construct these heterocycles with better biological activities .

Molecular Structure Analysis

Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .

Chemical Reactions Analysis

Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . Diversely substituted indazole-containing compounds furnished with different functional groups represent significant pharmacological activities and serve as structural motifs in drug molecules .

Physical And Chemical Properties Analysis

The compound “4-Bromo-1,7-dimethyl-1H-indazole” has a molecular weight of 225.09 . It is solid in physical form and is stored at ambient temperature .

Scientific Research Applications

Pharmaceutical Synthesis

“4-Bromo-1,7-dimethyl-1H-indazole” can be used in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an inhibitor, potentially useful in drugs targeting liver alcohol dehydrogenase .

Anticancer Research

Indazole compounds have been evaluated for their antiproliferative activities against various cancer cell lines, suggesting that “4-Bromo-1,7-dimethyl-1H-indazole” may also be researched for potential anticancer properties .

Biological Activity Studies

The indazole moiety is known for a range of biological activities, including anti-inflammatory, antimicrobial, and antiHIV effects. Research into “4-Bromo-1,7-dimethyl-1H-indazole” could explore these areas .

Hypoglycemic Activity

Indazoles have shown hypoglycemic effects, indicating a potential application for “4-Bromo-1,7-dimethyl-1H-indazole” in diabetes research .

Antiprotozoal and Antihypertensive Effects

Studies on indazoles reveal antiprotozoal and antihypertensive activities, which could be applicable to “4-Bromo-1,7-dimethyl-1H-indazole” as well .

Synthetic Chemistry

The compound could be used in developing new synthetic pathways or mechanisms for creating indazoles or similar structures .

Mechanism of Action

A series of novel 4-bromo-1H-indazole derivatives as filamentous temperature-sensitive protein Z (FtsZ) inhibitors were designed, synthesized, and assayed for their in vitro antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria and their cell division inhibitory activity .

Safety and Hazards

properties

IUPAC Name |

4-bromo-1,7-dimethylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-6-3-4-8(10)7-5-11-12(2)9(6)7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFVSUZMEVFBPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657245 | |

| Record name | 4-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1,7-dimethyl-1H-indazole | |

CAS RN |

1159511-79-1 | |

| Record name | 4-Bromo-1,7-dimethyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(5-bromo-2-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1519839.png)